N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride is a chemical compound characterized by a pyridine ring linked to a pyrrolidine ring via a carboxamide bond. This compound is notable for its potential applications in medicinal chemistry and biological research.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed descriptions and applications of the compound. Its chemical identity is confirmed by its unique identifiers such as CAS number 1236261-25-8.
N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride is classified as a carboxamide, a subclass of amides. It contains both heterocyclic (pyridine and pyrrolidine) and aliphatic structures, making it relevant in organic synthesis and pharmacology.
The synthesis of N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of 3-pyridinemethanol with 2-pyrrolidinecarboxylic acid. The process often employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole to facilitate the formation of the carboxamide linkage.
The molecular structure of N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride includes:
The compound's molecular formula is , and its InChI key is YSGZAJFDJUANIT-UHFFFAOYSA-N. The molecular weight is approximately 232.73 g/mol.
N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride can participate in several chemical reactions, including:
The mechanism of action for N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride involves interaction with specific biological targets, such as enzymes or receptors. Binding to these targets can modulate their activity, leading to potential therapeutic effects. For instance, it has been investigated for its role in inhibiting certain enzymes involved in metabolic pathways.
Relevant data includes melting point ranges and solubility profiles that are critical for practical applications in research and industry.
N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride has diverse applications across various fields:
Pyrrolidine ranks among the top five most prevalent nitrogen-containing saturated heterocycles in FDA-approved drugs, appearing in 37 therapeutic agents due to its favorable three-dimensional coverage and stereochemical versatility [4]. This scaffold’s pseudorotation capability enables dynamic spatial exploration, allowing optimal interactions with diverse biological targets. Crucially, the pyrrolidine ring enhances solubility and pharmacokinetic properties compared to aromatic counterparts, as evidenced by its lower calculated logP (0.459 vs. pyrrole’s 0.750) and higher predicted aqueous solubility (logS 0.854 vs. pyrrole’s -0.175) [4]. The stereogenicity of pyrrolidine carbons significantly influences bioactivity, exemplified by enantioselective inhibition patterns observed in Mycobacterium tuberculosis InhA enzyme studies where resolution of racemic mixtures confirmed only one enantiomer exhibited potent activity .
A landmark application emerged in antitubercular drug discovery, where pyrrolidine carboxamides were identified as direct InhA inhibitors through high-throughput screening (IC50 = 10.05 μM for lead compound d6). Subsequent optimization via microtiter library synthesis achieved a 160-fold potency enhancement, yielding compound d11 (IC50 = 0.39 μM) that bypasses KatG activation requirements—overcoming a major resistance mechanism in multidrug-resistant TB strains . This exemplifies how pyrrolidine’s synthetic accessibility enables rapid structure-activity relationship (SAR) exploration.
Table 1: Bioactivity of Selected Pyrrolidine Carboxamide InhA Inhibitors
Compound | R1 | R2 | IC50 (μM) |
---|---|---|---|
d6 | 2-Me | 5-Me | 10.05 ± 0.33 |
d3 | 2-Me | 5-Cl | 0.97 ± 0.03 |
d10a | 3-F | 5-F | 1.49 ± 0.05 |
d11 | 3-Cl | 5-Cl | 0.39 ± 0.01 |
d12a | 3-Br | 5-CF3 | 0.85 ± 0.05 |
The 3-pyridinylmethyl moiety serves as a strategic bioisostere that augments target engagement through dual functionality: the pyridine nitrogen acts as a hydrogen bond acceptor, while the methylene linker provides conformational flexibility for optimal positioning. This substituent significantly increases polar surface area (PSA ≈ 30 Ų), enhancing solubility and membrane permeability—critical factors for central nervous system (CNS) penetration and oral bioavailability [4]. In vasopressin receptor ligands, incorporation of pyridinylmethyl groups conferred subtype selectivity by exploiting subtle differences in the orthosteric binding pocket; V1A receptors exhibit higher affinity for pyridinyl-containing antagonists compared to oxytocin receptors (Ki differential >100-fold) [5].
Crystallographic analyses reveal that the pyridine nitrogen forms critical hydrogen bonds with conserved residues (e.g., His2.60 in GPCRs), while the aromatic system engages in cation-π interactions with proximal lysine or arginine side chains. This binding mode was exploited in melanocortin-4 receptor ligands where 3-arylpyrrolidine-2-carboxamides with pyridinyl variants showed enhanced receptor subtype selectivity . Notably, the basicity of the pyridinyl nitrogen (pKa ≈ 5-6) permits protonation-dependent membrane partitioning, enabling pH-sensitive tissue targeting—particularly advantageous for gastrointestinal and reproductive tract applications where local pH varies [3] [5].
Table 2: Physicochemical Comparison of Bioisosteric Scaffolds [4]
Descriptor | Pyrrolidine | Cyclopentane | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 1.411 | 0.073 | 2.930 |
logP | 0.459 | 3.000 | 0.750 |
logS | 0.854 | -2.642 | -0.175 |
PSA (Ų) | 16.464 | 0 | 13.964 |
H-Bond Acceptors | 1.5 | 0 | 0.5 |
The structural hybrid of pyrrolidine carboxamide and 3-pyridinylmethyl groups creates a privileged pharmacophore capable of engaging diverse biological targets through multiple mechanisms:
This dual-targeting capability is exemplified in reproductive medicine applications, where structurally analogous compounds inhibit both oxytocin-induced myometrial contractions (IC50 ≈ 1-10 nM) and vasopressin V1A-mediated prostaglandin release—synergistically improving endometrial receptivity during embryo transfer [3]. The scaffold’s adaptability to iterative optimization cycles was demonstrated in PKal inhibitors where systematic variation of pyrrolidine N-substituents (e.g., methyl, ethyl, benzyl) maintained nanomolar potency (Ki < 50 nM) while adjusting lipophilicity [4].
Table 3: Target Engagement Profile of Pyrrolidine Carboxamide Derivatives
Biological Target | Compound Example | Potency | Therapeutic Area | Source |
---|---|---|---|---|
InhA (M. tuberculosis) | d11 | IC50 = 0.39 μM | Antitubercular | |
Oxytocin Receptor | FE 202767 | EC50 = 0.08 nM | Reproductive Health | [5] |
Melanocortin-4 Receptor | 2R,3R-isomer | Ki < 100 nM | Metabolic Disorders | |
Plasma Kallikrein | 45 | Ki < 50 nM | Thrombosis | [4] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1